SJA6017, also known as Calpain Inhibitor VI, is a calpain inhibitor (calpain-1; IC50 = 7.5 nM) and m-calpain (calpain-2; IC50 = 78 nM). It also inhibits cathepsins B and L (IC50s = 15 and 1.6 nM, respectively). Treatment with SJA6017 reduces apoptotic cell death, preserves spinal cord tissue and improves functional outcome. Treating calpain-induced apoptosis with this agent may be a feasible therapeutic strategy for patients with spinal cord injury.
N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal
CAS No.: 190274-53-4
VCID: VC0543273
Molecular Formula: C17H25FN2O4S
Molecular Weight: 372.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal, also known as Calpain Inhibitor VI, is a potent inhibitor of calpains, which are a family of calcium-dependent proteases involved in various cellular processes. This compound has been extensively studied for its inhibitory effects on calpains and other proteases. Key Characteristics:
Biological ActivityN-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal is primarily known for its potent inhibition of calpains, which are involved in various cellular processes including apoptosis, cell motility, and signal transduction. Additionally, it inhibits cathepsin B and L, but does not affect other cysteine proteases or serine proteases. Inhibition Profile:
Research Findings and ApplicationsResearch on N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal has focused on its potential therapeutic applications due to its selective inhibition of proteases. Preliminary studies indicate a relatively safe cytotoxicity profile, suggesting potential for use in drug development. Therapeutic Potential:
|
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 190274-53-4 | ||||||||||||||||||||||
Product Name | N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal | ||||||||||||||||||||||
Molecular Formula | C17H25FN2O4S | ||||||||||||||||||||||
Molecular Weight | 372.5 g/mol | ||||||||||||||||||||||
IUPAC Name | (2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | ||||||||||||||||||||||
Standard InChI | InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | ||||||||||||||||||||||
Standard InChIKey | WSJWUIDLGZAXID-HOCLYGCPSA-N | ||||||||||||||||||||||
Isomeric SMILES | CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | ||||||||||||||||||||||
SMILES | CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | ||||||||||||||||||||||
Canonical SMILES | CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | ||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||
Synonyms | Calpain Inhibitor VI; Calpain Inhibitor 4; Calpain-In-4; SJA6017; SJA-6017; SJA 6017. | ||||||||||||||||||||||
Reference | 1: Akdemir O, Uçankale M, Karaoğlan A, Barut S, Sağmanligil A, Bilguvar K, Cirakoğlu B, Sahan E, Colak A. Therapeutic efficacy of SJA6017, a calpain inhibitor, in rat spinal cord injury. J Clin Neurosci. 2008 Oct;15(10):1130-6. doi: 10.1016/j.jocn.2007.08.011. Epub 2008 Jul 24. PubMed PMID: 18656362. 2: Biswas S, Harris F, Singh J, Phoenix DA. The in vitro retardation of porcine cataractogenesis by the calpain inhibitor, SJA6017. Mol Cell Biochem. 2004 Jun;261(1-2):169-73. PubMed PMID: 15362500. 3: Inoue J, Nakamura M, Cui YS, Sakai Y, Sakai O, Hill JR, Wang KK, Yuen PW. Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor. J Med Chem. 2003 Feb 27;46(5):868-71. PubMed PMID: 12593666. 4: Kupina NC, Nath R, Bernath EE, Inoue J, Mitsuyoshi A, Yuen PW, Wang KK, Hall ED. The novel calpain inhibitor SJA6017 improves functional outcome after delayed administration in a mouse model of diffuse brain injury. J Neurotrauma. 2001 Nov;18(11):1229-40. PubMed PMID: 11721741. 5: Tamada Y, Fukiage C, Mizutani K, Yamaguchi M, Nakamura Y, Azuma M, Shearer TR. Calpain inhibitor, SJA6017, reduces the rate of formation of selenite cataract in rats. Curr Eye Res. 2001 Apr;22(4):280-5. PubMed PMID: 11462167. 6: Fukiage C, Azuma M, Nakamura Y, Tamada Y, Nakamura M, Shearer TR. SJA6017, a newly synthesized peptide aldehyde inhibitor of calpain: amelioration of cataract in cultured rat lenses. Biochim Biophys Acta. 1997 Oct 24;1361(3):304-12. PubMed PMID: 9375805. | ||||||||||||||||||||||
PubChem Compound | 9885817 | ||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume